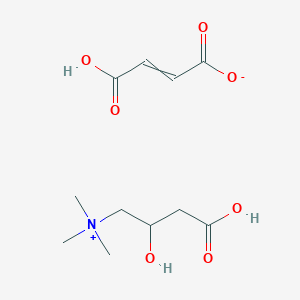![molecular formula C37H47NO11 B13829348 (1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B13829348.png)
(1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HybridaphniphyllineA is a complex natural product belonging to the Daphniphyllum alkaloid family. This compound is characterized by its intricate decacyclic fused skeleton, which makes it a subject of interest in the field of organic chemistry. HybridaphniphyllineA is isolated from the stems and leaves of Daphniphyllum longacemosum .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The total synthesis of HybridaphniphyllineA involves several key steps, including the use of Claisen rearrangement and Diels-Alder cycloaddition reactions. The synthesis begins with the preparation of a cyclopentadiene intermediate, which undergoes a Diels-Alder reaction with asperuloside tetraacetate to form the decacyclic skeleton . The Claisen rearrangement of an allyl dienol ether is a critical step in this process, as it helps to establish the necessary stereochemistry .
Industrial Production Methods
. The synthesis is typically carried out under controlled laboratory conditions to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
HybridaphniphyllineA undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of HybridaphniphyllineA include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of HybridaphniphyllineA can lead to the formation of various oxygenated derivatives, while reduction can yield different reduced forms of the compound .
Applications De Recherche Scientifique
HybridaphniphyllineA has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of HybridaphniphyllineA involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biological processes by binding to specific receptors or enzymes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s complex structure suggests multiple modes of action .
Comparaison Avec Des Composés Similaires
HybridaphniphyllineA can be compared with other Daphniphyllum alkaloids, such as:
Daphniyunnine E: Another Daphniphyllum alkaloid with a similar decacyclic skeleton.
Daphnilongeranin B: A related compound that shares some structural features with HybridaphniphyllineA.
Dehydrodaphnilongeranin B: Another structurally similar alkaloid with distinct biological activities.
HybridaphniphyllineA is unique due to its specific stereochemistry and the presence of multiple functional groups that contribute to its diverse reactivity and biological activities .
Propriétés
Formule moléculaire |
C37H47NO11 |
|---|---|
Poids moléculaire |
681.8 g/mol |
Nom IUPAC |
(1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione |
InChI |
InChI=1S/C37H47NO11/c1-14-10-38-11-16-3-5-35-9-19(17-4-6-36(28(17)35)29(44)18(14)8-22(38)34(16,36)2)30-37(35)24-20(47-33(37)45)7-15(12-39)23(24)31(48-30)49-32-27(43)26(42)25(41)21(13-40)46-32/h7,14,16,18-27,30-32,39-43H,3-6,8-13H2,1-2H3/t14-,16-,18-,19+,20+,21-,22-,23-,24+,25-,26+,27-,30-,31+,32+,34-,35-,36+,37-/m1/s1 |
Clé InChI |
NUZJHFQGXVKNBJ-VVVKYYHASA-N |
SMILES isomérique |
C[C@@H]1CN2C[C@H]3CC[C@]45C[C@H]([C@@H]6[C@@]47[C@H]8[C@H](C=C([C@H]8[C@@H](O6)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)CO)OC7=O)C4=C5[C@@]5([C@]3([C@H]2C[C@H]1C5=O)C)CC4 |
SMILES canonique |
CC1CN2CC3CCC45CC(C6C47C8C(C=C(C8C(O6)OC9C(C(C(C(O9)CO)O)O)O)CO)OC7=O)C4=C5C5(C3(C2CC1C5=O)C)CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




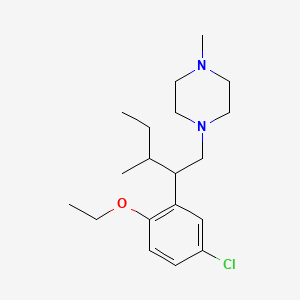
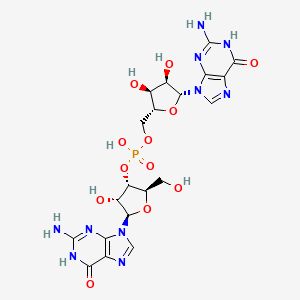
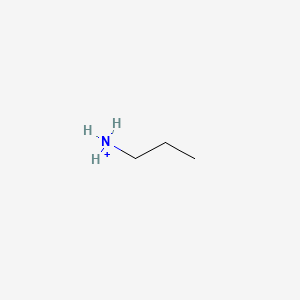

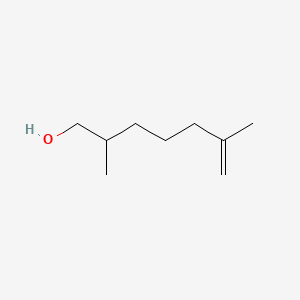
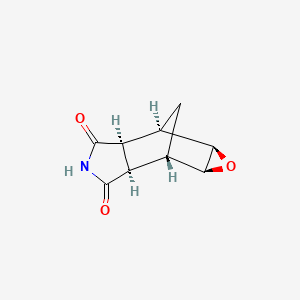
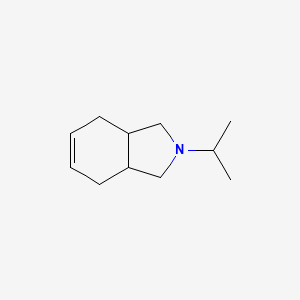
![(4-nitrophenyl)methyl (2S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13829321.png)


